Confirmed Pharmacological Inactivity vs. Parent Drug Amlodipine
In contrast to the potent L-type calcium channel blockade exhibited by the parent drug, Amlodipine (with a Kd of 3.08 nM for the N-type calcium channel) [1], Dehydro Amlodipine is pharmacologically inactive. This inactivity stems from the critical structural alteration—the aromatization of the dihydropyridine ring to a pyridine ring . This transformation abolishes the calcium channel binding affinity, rendering it inactive . This stark functional dichotomy underscores its utility as an inert, yet crucial, analytical marker.
| Evidence Dimension | Calcium Channel Binding Affinity / Pharmacological Activity |
|---|---|
| Target Compound Data | No known pharmacological activity |
| Comparator Or Baseline | Amlodipine (parent drug) has a high-affinity binding site (Kd of 3.08 nM) and is a potent L-type calcium channel blocker. |
| Quantified Difference | Functional (Active vs. Inactive); Aromatization of the dihydropyridine ring abolishes activity. |
| Conditions | Literature review of dihydropyridine calcium channel blocker structure-activity relationships and specific reports on Dehydro Amlodipine's activity [REFS-1, REFS-2]. |
Why This Matters
This confirms the compound is a true impurity and a degradation marker with no confounding therapeutic or toxicological activity, a key requirement for its use as a reference standard in quality control.
- [1] Bibgraph. Region in N-type Ca(2+) channel important for blocking by dihydropyridine amlodipine. PubMed Abstract. View Source
